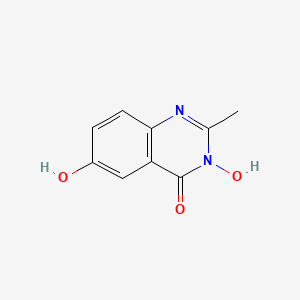

3,6-dihydroxy-2-methylquinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one (DHQ) is a heterocyclic compound that has been studied extensively in the scientific community. DHQ has a wide range of applications, from being used as a precursor for other compounds, to having potential medicinal applications.

科学的研究の応用

Antioxidant Properties

The compound exhibits significant antioxidant properties, which are crucial in scavenging free radicals that can cause oxidative stress leading to cellular damage. Studies have shown that derivatives of this compound can effectively scavenge various radicals like ABTS˙+, DPPH, and galvinoxyl radicals . This property is particularly valuable in the development of new antioxidants that can be used to protect against oxidative stress-related diseases.

Pharmaceutical Applications

Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. The compound has potential medicinal properties and is being explored for its use in various therapeutic areas. It could be a candidate for developing new drugs with antitumor, antibacterial, antifungal, and antihypertensive effects .

Biological Activity

The structure of quinazolinones is associated with a wide range of biological activities. This particular compound, with its hydroxyl and methyl groups, may interact with biological targets in unique ways, leading to potential applications in drug discovery and development .

Catalysis in Organic Synthesis

In the field of green chemistry, the compound has been used as a catalyst for the synthesis of other quinazolinone derivatives. Its role in facilitating reactions under mild conditions makes it an asset in the synthesis of complex molecules .

Analytical Chemistry

As a reference standard, this compound can be used in analytical chemistry to help identify and quantify the presence of similar compounds in various samples. Its well-defined structure and properties make it an ideal standard for comparison in chromatographic or spectroscopic analyses .

作用機序

Target of Action

Similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been shown to exhibit significant inhibitory potential against α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, particularly in the context of diabetes .

Mode of Action

It’s worth noting that similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been found to exhibit competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase . This suggests that these compounds may bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates .

Biochemical Pathways

Given the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may impact carbohydrate metabolism, specifically the breakdown of complex carbohydrates into simpler sugars .

Result of Action

Based on the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may help regulate blood glucose levels by slowing down the breakdown of carbohydrates .

特性

IUPAC Name |

3,6-dihydroxy-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHNGGVFROMDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dihydroxy-2-methylquinazolin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B2924105.png)

![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)

![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)

![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)